molecular formula C12H15NOS B2710065 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one CAS No. 1184748-02-4

1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one

Cat. No. B2710065
CAS RN: 1184748-02-4
M. Wt: 221.32
InChI Key: LBGDCXIUFNWKTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[3,2-c]pyridine derivatives are a class of compounds that have been studied for their diverse biological activities . They are characterized by a thiophene ring fused with a pyridine ring. The specific compound you mentioned, “1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one”, is a derivative of this class, with additional functional groups attached .


Molecular Structure Analysis

The molecular structure of thieno[3,2-c]pyridine derivatives is characterized by a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) fused with a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) . The specific structure of “1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one” would include additional functional groups attached to this core structure.


Chemical Reactions Analysis

The chemical reactions involving thieno[3,2-c]pyridine derivatives can be quite diverse, depending on the specific functional groups present in the molecule . Without more specific information on “1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one”, it’s difficult to provide a detailed analysis of its potential chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one” would depend on its specific molecular structure. Thieno[3,2-c]pyridine derivatives, in general, are likely to have properties common to aromatic heterocycles .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Antiviral Activity

Indole derivatives possess various biological activities, including antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory activity . This makes them potentially useful in the treatment of conditions associated with inflammation .

Anticancer Activity

Indole derivatives have shown potential in the treatment of cancer . They have been found to be biologically active against cancer cells .

Anti-HIV Activity

Indole derivatives have demonstrated anti-HIV activity . This suggests potential applications in the treatment of HIV .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activity . This makes them potentially useful in combating oxidative stress-related conditions .

Antimicrobial Activity

Indole derivatives have shown antimicrobial activity . This suggests potential applications in the treatment of various microbial infections .

Antidiabetic Activity

Indole derivatives have demonstrated antidiabetic activity . This suggests potential applications in the treatment of diabetes .

Mechanism of Action

The mechanism of action of thieno[3,2-c]pyridine derivatives can vary widely, depending on their specific structure and the biological system they interact with . Some derivatives have shown antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, among others .

Safety and Hazards

The safety and hazards associated with “1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one” would depend on its specific physical and chemical properties, as well as how it’s handled and used. As with any chemical compound, appropriate safety precautions should be taken when handling and using it .

Future Directions

Thieno[3,2-c]pyridine derivatives are an active area of research due to their diverse biological activities . Future research may explore new synthetic methods, novel derivatives, and additional biological applications .

properties

IUPAC Name

1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NOS/c1-3-10-9-6-8-15-11(9)5-7-13(10)12(14)4-2/h4,6,8,10H,2-3,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGDCXIUFNWKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2=C(CCN1C(=O)C=C)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.